molecular formula C12H16O2S B13494813 1-(Thiophen-2-yl)octane-1,3-dione

1-(Thiophen-2-yl)octane-1,3-dione

Cat. No.: B13494813
M. Wt: 224.32 g/mol
InChI Key: VGBCWXOZNPPLDN-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)octane-1,3-dione is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring in this compound imparts unique chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)octane-1,3-dione typically involves the condensation of thiophene derivatives with octane-1,3-dione under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources to form thiophene rings . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)octane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Thiophen-2-yl)octane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)octane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to inhibit certain enzymes and modulate cellular pathways, leading to their biological effects. The compound may act as an inhibitor of enzymes involved in cellular respiration or as a modulator of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Thiophen-2-yl)octane-1,3-dione stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-thiophen-2-yloctane-1,3-dione

InChI

InChI=1S/C12H16O2S/c1-2-3-4-6-10(13)9-11(14)12-7-5-8-15-12/h5,7-8H,2-4,6,9H2,1H3

InChI Key

VGBCWXOZNPPLDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(=O)C1=CC=CS1

Origin of Product

United States

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